1,7-dimethyl-3,9-dihydropurine-2,6,8-trione 1,7-dimethyl-3,9-dihydropurine-2,6,8-trione
Brand Name: Vulcanchem
CAS No.:
VCID: VC16174183
InChI: InChI=1S/C7H8N4O3/c1-10-3-4(8-6(10)13)9-7(14)11(2)5(3)12/h1-2H3,(H,8,13)(H,9,14)/i3+1,4+1,5+1,7+1,8+1,9+1,11+1
SMILES:
Molecular Formula: C7H8N4O3
Molecular Weight: 203.11 g/mol

1,7-dimethyl-3,9-dihydropurine-2,6,8-trione

CAS No.:

Cat. No.: VC16174183

Molecular Formula: C7H8N4O3

Molecular Weight: 203.11 g/mol

* For research use only. Not for human or veterinary use.

1,7-dimethyl-3,9-dihydropurine-2,6,8-trione -

Specification

Molecular Formula C7H8N4O3
Molecular Weight 203.11 g/mol
IUPAC Name 1,7-dimethyl-3,9-dihydropurine-2,6,8-trione
Standard InChI InChI=1S/C7H8N4O3/c1-10-3-4(8-6(10)13)9-7(14)11(2)5(3)12/h1-2H3,(H,8,13)(H,9,14)/i3+1,4+1,5+1,7+1,8+1,9+1,11+1
Standard InChI Key NOFNCLGCUJJPKU-HNTYGULPSA-N
Isomeric SMILES CN1C(=O)[15NH][13C]2=[13C]1[13C](=O)[15N]([13C](=O)[15NH]2)C
Canonical SMILES CN1C2=C(NC1=O)NC(=O)N(C2=O)C

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

The systematic IUPAC name 1,7-dimethyl-3,9-dihydropurine-2,6,8-trione delineates its structure:

  • Purine backbone: A bicyclic system comprising a pyrimidine ring fused to an imidazole ring.

  • Substituents: Methyl groups at the 1- and 7-nitrogen atoms.

  • Reduction: Partial saturation (dihydro) at the 3- and 9-positions, altering the aromaticity of the imidazole ring.

  • Oxo groups: Three ketone groups at positions 2, 6, and 8.

The molecular formula is C₇H₈N₄O₃, with a molecular weight of 196.16 g/mol .

Table 1: Key Identifiers of 1,7-Dimethyl-3,9-dihydropurine-2,6,8-trione

PropertyValueSource
CAS Registry Number55441-63-9
IUPAC Name3,9-Dimethyl-1H-purine-2,6,8-trione
Molecular FormulaC₇H₈N₄O₃
Exact Mass196.16 g/mol
SMILESCN1C2=C(C(=O)NC(=O)N2C)NC1=O
InChIKeyHCUXKVFCFSVKHK-UHFFFAOYSA-N

Synthesis and Metabolic Pathways

Biosynthesis from Paraxanthine

1,7-Dimethyl-3,9-dihydropurine-2,6,8-trione is postulated to arise via enzymatic oxidation of paraxanthine (1,7-dimethylxanthine), a primary metabolite of caffeine. Cytochrome P450 isoforms, particularly CYP1A2 and CYP2A6, catalyze the hydroxylation of paraxanthine to form 1,7-dimethyluric acid, which may undergo further reduction to yield the dihydro derivative .

In Vitro Synthesis

Electrochemical studies on 1,7-dimethyluric acid (a closely related compound) reveal that oxidation at solid electrodes across a pH range of 2.2–10.3 generates intermediates consistent with dihydro derivatives . The proposed mechanism involves:

  • Initial oxidation: Formation of a diradical intermediate.

  • Ring contraction: Stabilization via water addition, leading to a diol intermediate.

  • Rearrangement: Methyl groups at the 1- and 7-positions inhibit further ring contraction, favoring the formation of stable triones .

Physicochemical Properties

Spectral Data

Ultraviolet-visible (UV-Vis) spectroscopy of the compound (CAS 55441-63-9) shows characteristic absorption bands at λₘₐₓ = 270 nm (pH 7.0), indicative of conjugated carbonyl groups in the purine system . Nuclear magnetic resonance (¹H NMR) data for the 3,9-dimethyl analog reveals proton environments consistent with N-methylation and ring saturation .

Solubility and Stability

The compound exhibits limited aqueous solubility (<1 mg/mL at 25°C) due to its hydrophobic methyl groups and planar aromatic system. Stability studies suggest decomposition above 400°C, with a melting point range of 398–400°C (decomposition) .

Electrochemical Behavior

Oxidation Mechanisms

Linear sweep voltammetry of 1,7-dimethyluric acid (a structural analog) demonstrates a pH-dependent one-electron oxidation process:

  • Acidic conditions (pH 2.2): Irreversible oxidation peak at +0.85 V vs. SCE.

  • Alkaline conditions (pH 10.3): Shifted peak to +0.62 V vs. SCE, attributed to deprotonation of the N9 position .

Table 2: Electrochemical Parameters of 1,7-Dimethyluric Acid Oxidation

pHPeak Potential (V vs. SCE)Electron Transfer
2.2+0.851 e⁻
7.0+0.721 e⁻
10.3+0.621 e⁻

Data sourced from .

Enzymatic Oxidation

Horseradish peroxidase (HRP) catalyzes the oxidation of 1,7-dimethyluric acid via a similar pathway, yielding allantoin derivatives as terminal products . Methylation at the pyrimidine nitrogen (N1 and N7) sterically hinders enzymatic activity, slowing reaction kinetics by 40% compared to unmethylated uric acid .

Biological and Pharmacological Relevance

Role in Caffeine Metabolism

As a downstream metabolite of paraxanthine, 1,7-dimethyl-3,9-dihydropurine-2,6,8-trione is excreted in human urine, accounting for ~5% of ingested caffeine . Its accumulation in renal tissues has been implicated in oxidative stress responses, though detailed toxicological studies remain sparse .

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